Product packaging for Sealdin(Cat. No.:)

Sealdin

Cat. No.: B1260632
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-WHUIICBVSA-N
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Description

Introduction to Sealdin: Nomenclature and Historical Context

Systematic IUPAC Nomenclature and Structural Identification

This compound is systematically identified according to International Union of Pure and Applied Chemistry nomenclature standards as (4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflecting its complex stereochemical configuration and functional group arrangement. The compound possesses the molecular formula C17H17Cl2N with a molecular weight of 306.2 grams per mole, establishing its classification within the dichlorophenyl-substituted tetrahydronaphthalene family of organic compounds. The systematic nomenclature reveals critical structural features including the presence of two chlorine substituents positioned at the 3,4-positions of the phenyl ring, a methylamino functional group, and the distinctive tetrahydronaphthalene backbone that contributes to the compound's biological activity profile.

The stereochemical designation (4S) indicates the specific spatial arrangement of atoms around the chiral center at position 4, which is fundamental to the compound's pharmacological properties and binding affinity characteristics. The International Chemical Identifier Key for this compound is documented as VGKDLMBJGBXTGI-WHUIICBVSA-N, providing a unique digital fingerprint for database identification and cross-referencing purposes. The canonical Simplified Molecular Input Line Entry System representation is expressed as CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl, which encodes the complete molecular connectivity pattern including all bonds and atomic arrangements.

Chemical Identity Parameters
Parameter Value
Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
IUPAC Name (4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
InChI Key VGKDLMBJGBXTGI-WHUIICBVSA-N
Canonical SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

The compound exhibits extensive synonymy within scientific and pharmaceutical literature, with documented alternative names including Altruline, Aremis, Besitran, Gladem, Lustral, and Zoloft among numerous other designations. This nomenclatural diversity reflects the compound's widespread recognition across different regulatory jurisdictions and commercial markets, with each name typically corresponding to specific formulations or regional branding strategies. The Chemical Abstracts Service registry numbers 79617-96-2 and 79617-95-1 provide additional unique identifiers for the compound in various stereochemical forms.

Discovery Timeline and Patent Landscape Analysis

The discovery and development of this compound originated from scientific investigations conducted at Pfizer during the early 1970s, representing a paradigmatic example of serendipitous pharmaceutical research that evolved from initial exploratory studies into a systematic drug development program. The foundational work began when Pfizer chemist Reinhard Sarges synthesized a novel series of psychoactive compounds based on structural modifications of neuroleptics thiothixene and pinoxepin, leading to the creation of tametraline, a norepinephrine reuptake inhibitor that exhibited undesirable stimulant effects in animal studies. The subsequent development trajectory involved pharmacologist Kenneth Koe, who in 1977 became interested in the tametraline series and collaborated with chemist Willard Welch to synthesize previously unexplored derivatives of this compound family.

The pivotal breakthrough occurred when Welch generated several potent norepinephrine and triple reuptake inhibitors, discovering unexpectedly that one representative of the generally inactive cis-analogs demonstrated selective serotonin reuptake inhibition properties. Welch then prepared stereoisomers of this compound, which underwent comprehensive in vivo testing by animal behavioral scientist Albert Weissman, ultimately identifying the most potent and selective (+)-isomer that was subsequently developed and named sertraline. The research team emphasized that their investigation was not initially goal-driven toward producing a selective serotonin reuptake inhibitor antidepressant, characterizing the discovery process as serendipitous and outside mainstream pharmaceutical development approaches at Pfizer.

The regulatory approval timeline for this compound demonstrates the extensive evaluation processes required for pharmaceutical compounds, with approval by the United States Food and Drug Administration occurring in 1991 following recommendations from the Psychopharmacological Drugs Advisory Committee. The approval decision was characterized as particularly challenging due to modest to minimal treatment effects observed in outpatient depression studies, with additional concerns raised regarding poor clinical trial design and high participant dropout rates approaching 40 percent. The compound had previously received approval in the United Kingdom in 1990, establishing its initial entry into international pharmaceutical markets.

Development and Patent Timeline
Year Milestone Description
Early 1970s Initial Discovery Reinhard Sarges synthesizes tametraline series at Pfizer
1977 Structural Optimization Kenneth Koe and Willard Welch develop sertraline derivatives
1990 International Approval Approval granted in United Kingdom
1991 United States Approval Food and Drug Administration approval following committee review
2002 Pediatric Indication Approved for obsessive-compulsive disorder treatment in children aged 6 and older

The patent landscape surrounding this compound reveals complex intellectual property considerations spanning multiple decades and encompassing various formulations and polymorphic forms. Patent protection included United States Patent 4,536,518 covering antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, with subsequent patents addressing specific aspects such as sertraline oral concentrate formulations and polymorphic crystalline forms. The patent expiration timeline shows that primary protection for Zoloft formulations containing this compound expired between 2012 and 2020, with pediatric extensions providing additional market exclusivity periods.

Regulatory Status and WHO Essential Medicine Classification

This compound has achieved recognition as an essential medicine through inclusion on the World Health Organization Model List of Essential Medicines, reflecting its demonstrated clinical efficacy, safety profile, and cost-effectiveness in addressing critical health system needs. The World Health Organization Essential Medicines List designation indicates that this compound meets the most important therapeutic requirements within healthcare systems and represents one of the most effective and safe options for treating priority medical conditions. This classification carries significant implications for healthcare policy development, procurement decisions, and treatment guideline formulation across member countries of the World Health Organization.

The most recent updates to the World Health Organization Essential Medicines List demonstrate continued recognition of this compound's therapeutic importance, with the compound listed among selective serotonin reuptake inhibitors considered essential for treating depressive, anxiety, and obsessive-compulsive disorders. The 23rd edition of the Essential Medicines List, updated in July 2023, contains 1200 recommendations for 591 drugs and 103 therapeutic equivalents, with this compound maintaining its position among core psychotropic medicines. The classification system distinguishes between core items deemed most cost-effective for key health problems and complementary items requiring additional healthcare infrastructure, with this compound included in the core category for widespread implementation capability.

More than 155 countries have developed national essential medicines lists based on the World Health Organization model, establishing this compound's global regulatory recognition and therapeutic acceptance. The Essential Medicines List serves as a reference framework for countries seeking to implement evidence-based pharmaceutical selection policies rather than solely cost-focused procurement strategies. Recent updates to the mental health section of the World Health Organization Essential Medicines List have incorporated evidence-based approaches for five priority mental disorders, including depressive, anxiety, and obsessive-compulsive conditions where this compound demonstrates established therapeutic utility.

WHO Essential Medicines Classification Status
Classification Category Status Therapeutic Indication
Core Essential Medicine Included Depressive disorders
Core Essential Medicine Included Anxiety disorders
Core Essential Medicine Included Obsessive-compulsive disorders
WHO EML Edition 23rd Edition (2023) 1200 total recommendations
Global Implementation 155+ countries National essential medicines lists

The regulatory framework surrounding this compound extends beyond World Health Organization recognition to encompass comprehensive approval processes across major pharmaceutical regulatory authorities worldwide. The compound maintains active regulatory status in numerous jurisdictions, with specific approvals for multiple therapeutic indications including major depressive disorder, obsessive-compulsive disorder, post-traumatic stress disorder, premenstrual dysphoric disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder. Recent regulatory developments include supplemental new drug application submissions for combination therapies incorporating this compound with other therapeutic agents, demonstrating continued innovation in treatment approaches and expanded therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17Cl2N B1260632 Sealdin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17Cl2N

Molecular Weight

306.2 g/mol

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17?/m0/s1

InChI Key

VGKDLMBJGBXTGI-WHUIICBVSA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CNC1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Synonyms

Altruline
Apo Sertraline
Apo-Sertraline
Aremis
Besitran
Gen Sertraline
Gen-Sertraline
Gladem
Hydrochloride, Sertraline
Lustral
Novo Sertraline
Novo-Sertraline
ratio Sertraline
ratio-Sertraline
Rhoxal sertraline
Rhoxal-sertraline
Sealdin
Sertraline
Sertraline Hydrochloride
Sertraline Hydrochloride (1S-cis)-Isomer
Zoloft

Origin of Product

United States

Preparation Methods

Table 1: Key Reagents for Seladin-1 Detection

Reagent Specification Source
Anti-DHCR24 Antibody Rabbit polyclonal, #ab40490 Abcam
Lysis Buffer 20 mM Tris, 1% SDS, protease inhibitors Custom
Imaging Software ImageJ, Adobe Photoshop 7.0 NIH, Adobe

RNA Isolation and Real-Time Quantitative PCR

Seladin-1 mRNA expression is measured using TaqMan probes:

  • RNA Extraction : Total RNA is isolated from mouse forebrains using ISOGEN (Nippon Gene).
  • Reverse Transcription : TaqMan Reverse Transcription Reagent Kit converts 1 µg RNA to cDNA.
  • Probes : Mouse Seladin-1 (Mm00519071m1) and cyclophilin A (Mm02342430g1) for normalization.

Chromatin Immunoprecipitation (ChIP) Assays

ChIP assays identify transcription factors binding to the Seladin-1 promoter:

  • Crosslinking : Cells are treated with 1% formaldehyde for 15 min at 37°C.
  • Chromatin Shearing : Nuclei are sonicated to shear DNA into 200–500 bp fragments.
  • Immunoprecipitation : Antibody-bound chromatin is captured using protein A/G beads.
  • qPCR Analysis : Precipitated DNA is quantified to determine binding enrichment.

Challenges and Optimization Strategies

  • Antibody Specificity : Cross-reactivity issues necessitate validation with knockout models.
  • Protein Stability : Seladin-1 degrades rapidly; lysis buffers require fresh protease inhibitors.
  • Transcript Variants : Alternative splicing may yield isoforms requiring isoform-specific primers.

Q & A

Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in grant proposals?

  • Methodological Answer : Clearly distinguish between in vitro efficacy and clinical relevance. Cite conflicting evidence from existing literature. Predefine success criteria (e.g., IC50 thresholds) to align claims with data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.